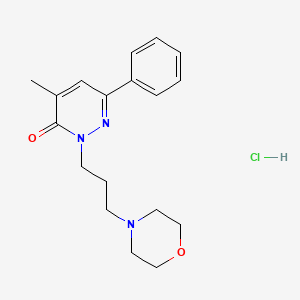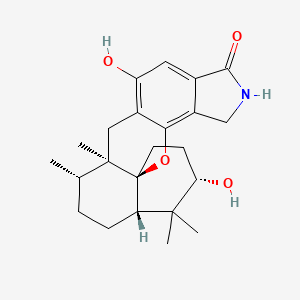
Stachyflin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stachyflin is a novel compound isolated from the fungus Stachybotrys sp. RF-7260. It is known for its unique pentacyclic structure, which includes a cis-fused decalin moiety. This compound has garnered significant attention due to its potent antiviral activity, particularly against influenza A virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The first enantioselective total synthesis of stachyflin was achieved using a BF3·Et2O-induced domino epoxide-opening/rearrangement/cyclization reaction. This method stereoselectively forms the requisite pentacyclic ring system in one step . Another approach involves a Negishi cross-coupling reaction to construct the crucial C15–C16 bond, followed by a Lewis acid-catalyzed cyclization to install the cis-decalin framework .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most research focuses on laboratory-scale synthesis for scientific studies.
Chemical Reactions Analysis
Types of Reactions
Stachyflin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various this compound derivatives, which are studied for their enhanced biological activities .
Scientific Research Applications
Stachyflin has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its antiviral properties, particularly against influenza A virus subtypes H1 and H2
Mechanism of Action
Stachyflin exerts its antiviral effects by inhibiting the conformational change of hemagglutinin, a viral surface protein essential for virus-cell membrane fusion. This inhibition prevents the virus from entering host cells, thereby blocking infection . This compound binds to the hemagglutinin protein, stabilizing its structure and preventing the low pH-induced conformational change required for membrane fusion .
Comparison with Similar Compounds
Similar Compounds
Acetylstachyflin: A derivative of this compound with similar antiviral properties but lower potency.
Macrolactin A: Another natural compound with antiviral activity, though it targets different viral proteins.
Uniqueness
This compound is unique due to its specific inhibition of hemagglutinin-mediated fusion in influenza A virus subtypes H1 and H2. Its potent activity at very low concentrations (IC50 value of 0.003 µM) sets it apart from other antiviral compounds .
Properties
Molecular Formula |
C23H31NO4 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(1S,13R,14S,17S,19S)-10,19-dihydroxy-13,14,18,18-tetramethyl-2-oxa-6-azapentacyclo[11.8.0.01,17.03,11.04,8]henicosa-3,8,10-trien-7-one |
InChI |
InChI=1S/C23H31NO4/c1-12-5-6-17-21(2,3)18(26)7-8-23(17)22(12,4)10-14-16(25)9-13-15(19(14)28-23)11-24-20(13)27/h9,12,17-18,25-26H,5-8,10-11H2,1-4H3,(H,24,27)/t12-,17-,18-,22+,23-/m0/s1 |
InChI Key |
KUWCILGWLAWLGB-SFJHCMNLSA-N |
SMILES |
CC1CCC2C(C(CCC23C1(CC4=C(C=C5C(=C4O3)CNC5=O)O)C)O)(C)C |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@]3([C@@]1(CC4=C(C=C5C(=C4O3)CNC5=O)O)C)CC[C@@H](C2(C)C)O |
Canonical SMILES |
CC1CCC2C(C(CCC23C1(CC4=C(C=C5C(=C4O3)CNC5=O)O)C)O)(C)C |
Synonyms |
stachyflin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2-nitrophenyl)methyl hydrogen phosphate](/img/structure/B1218043.png)
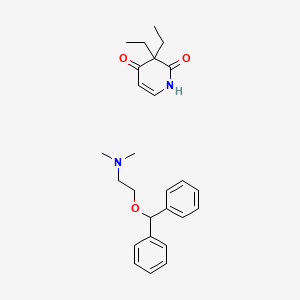
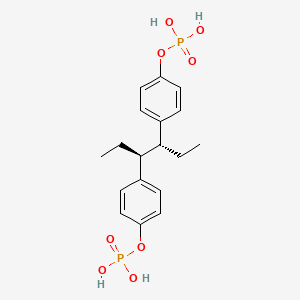
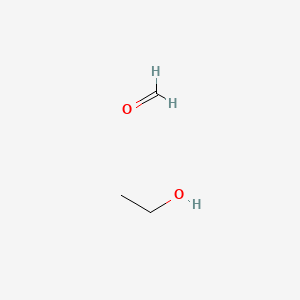
![(2S,3R)-2-[[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-methylcarbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B1218048.png)
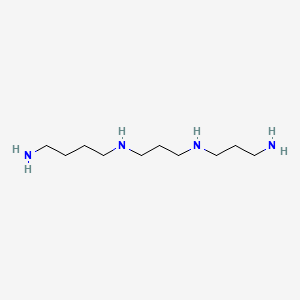
![methyl (2S)-2-[[3,5-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylamino)benzoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoate](/img/structure/B1218051.png)
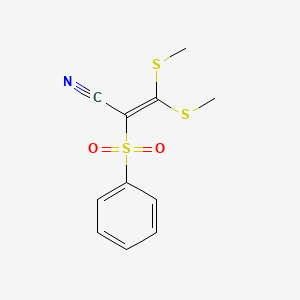
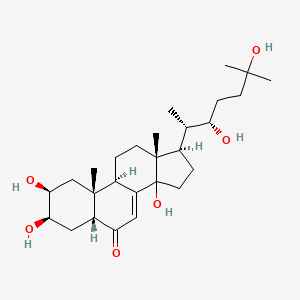
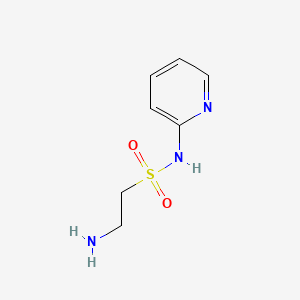
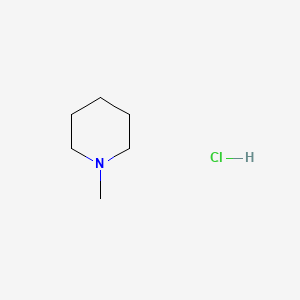
![N-(6-methyl-8-propyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)acetamide](/img/structure/B1218059.png)
